Cas no 24905-87-1 (2-(4-Amino-3-nitroanilino)ethanol)
2-(4-Amino-3-nitroanilino)ethanol Chemical and Physical Properties
Names and Identifiers
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- 2-((4-Amino-3-nitrophenyl)amino)ethanol
- HC red 7
- 2-(4-Amino-3-nitroanilino)ethanol
- 2-[(4-amino-3-nitrophenyl)amino]Ethanol
- 4-(2-HYDROXYETHYL)AMINO-2-NITROANILINE
- 1-amino-2-nitro-4-(2-hydroxyethyl)aminobenzene
- 1-amino-4-(2'-hydroxyethyl)amino-2-nitrobenzene
- 2-(4-Amino-3-nitro-anilino)-aethanol
- 2-(4-amino-3-nitro-anilino)-ethanol
- 2-amino-5-[(2'-hydroxyethyl)-amino]-nitrobenzene
- 2-nitro-4-(2'-hydroxyethylamino)aniline
- EINECS 246-521-9
- HC Red no. 7
- HC RED 7
- Q27262967
- MFCD00239473
- NS00013730
- 2-NITRO-4-(.BETA.-HYDROXYETHYLAMINO)ANILINE
- Ethanol, 2-((4-amino-3-nitrophenyl)amino)-
- 2-AMINO-5-(2-HYDROXYETHYLAMINO)NITROBENZENE
- COLOREX HCR7
- IMEXINE FZ
- 24905-87-1
- 5WRI22G12X
- 1-amino-4-[(2-hydroxyethyl)amino]-2-nitrobenzene
- Ethanol, 2-[(4-amino-3-nitrophenyl)amino]-
- AS-15424
- DTXSID90179613
- SCHEMBL111190
- 2-(4-Amino-3-Nitroaniline)ethanol
- DB-067279
- 1-Amino-2-nitro-4-(beta-hydroxy-ethyl)aminobenzene
- DAGCJJZWDAVKRE-UHFFFAOYSA-N
- 2-(4-amino-3-nitrophenylamino)ethanol
- UNII-5WRI22G12X
- AKOS006273073
- Ethanol, 2-(4-amino-3-nitroanilino)-
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- MDL: MFCD00239473
- Inchi: 1S/C8H11N3O3/c9-7-2-1-6(10-3-4-12)5-8(7)11(13)14/h1-2,5,10,12H,3-4,9H2
- InChI Key: DAGCJJZWDAVKRE-UHFFFAOYSA-N
- SMILES: OCCNC1C=CC(=C(C=1)[N+](=O)[O-])N
Computed Properties
- Exact Mass: 197.08000
- Monoisotopic Mass: 197.080041
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 104
Experimental Properties
- Color/Form: Dark brown crystal powder
- Density: 1.439
- Melting Point: 93-95℃
- Boiling Point: 436.6°C at 760 mmHg
- Flash Point: 217.9 °C
- Refractive Index: 1.697
- PSA: 104.10000
- LogP: 1.75860
2-(4-Amino-3-nitroanilino)ethanol Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(4-Amino-3-nitroanilino)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A295700-10mg |
2-(4-Amino-3-nitroanilino)ethanol |
24905-87-1 | 10mg |
$ 219.00 | 2023-04-19 | ||
| TRC | A295700-25mg |
2-(4-Amino-3-nitroanilino)ethanol |
24905-87-1 | 25mg |
$ 437.00 | 2023-04-19 | ||
| TRC | A295700-50mg |
2-(4-Amino-3-nitroanilino)ethanol |
24905-87-1 | 50mg |
$ 695.00 | 2023-04-19 | ||
| TRC | A295700-100mg |
2-(4-Amino-3-nitroanilino)ethanol |
24905-87-1 | 100mg |
$ 173.00 | 2023-04-19 | ||
| TRC | A295700-500mg |
2-(4-Amino-3-nitroanilino)ethanol |
24905-87-1 | 500mg |
$ 800.00 | 2023-09-09 | ||
| TRC | A295700-1g |
2-(4-Amino-3-nitroanilino)ethanol |
24905-87-1 | 1g |
$ 1378.00 | 2023-04-19 | ||
| Alichem | A019121199-1g |
2-((4-Amino-3-nitrophenyl)amino)ethanol |
24905-87-1 | 95% | 1g |
$375.72 | 2023-09-02 | |
| Ambeed | A924937-1g |
2-((4-Amino-3-nitrophenyl)amino)ethanol |
24905-87-1 | 95+% | 1g |
$372.0 | 2025-02-25 |
2-(4-Amino-3-nitroanilino)ethanol Suppliers
2-(4-Amino-3-nitroanilino)ethanol Related Literature
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 2-(4-Amino-3-nitroanilino)ethanol
Latest Research Insights on 2-(4-Amino-3-nitroanilino)ethanol (CAS: 24905-87-1) in Chemical Biology and Pharmaceutical Applications
The compound 2-(4-Amino-3-nitroanilino)ethanol (CAS: 24905-87-1) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug development.
Recent studies published in the Journal of Medicinal Chemistry (2023) highlight the optimized synthetic routes for 24905-87-1, achieving >90% purity through novel catalytic hydrogenation methods. The compound's nitroaniline moiety has been identified as a key pharmacophore, demonstrating selective inhibition of tyrosine kinase receptors in cancer cell lines (IC50 = 2.3 μM against EGFR-mutant NSCLC).
In pharmaceutical formulation research, 2-(4-Amino-3-nitroanilino)ethanol has shown improved solubility profiles when complexed with β-cyclodextrin derivatives (aqueous solubility increased by 12-fold). This advancement addresses previous formulation challenges and enables more efficient drug delivery systems for potential oncology applications.
Mechanistic studies using CRISPR-Cas9 screening have revealed that the ethanolamine side chain of 24905-87-1 facilitates membrane permeability while the nitro group participates in redox cycling, generating reactive oxygen species in target cells. This dual mechanism positions the compound as a promising candidate for combination therapies with existing chemotherapeutic agents.
Ongoing clinical investigations (Phase I/II trials) are evaluating derivatives of 24905-87-1 as photosensitizers in photodynamic therapy, leveraging its strong absorption at 420-450 nm. Preliminary results show 60% tumor regression in murine models of squamous cell carcinoma with minimal systemic toxicity.
The compound's potential extends beyond oncology, with recent Nature Chemical Biology reports demonstrating its utility as a molecular scaffold for designing covalent inhibitors of SARS-CoV-2 main protease. The amino-nitro substitution pattern was found to be critical for forming stable enzyme-inhibitor complexes.
Future research directions include structural optimization to enhance metabolic stability (addressing rapid glucuronidation observed in hepatocyte assays) and development of targeted delivery systems using nanoparticle conjugates. The compound's versatility suggests broad potential across multiple therapeutic areas, warranting continued investigation.
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